4-(Oxan-4-yloxy)pyridine
Description
4-(Oxan-4-yloxy)pyridine is a pyridine derivative featuring an oxane (tetrahydropyran) ether substituent at the 4-position of the pyridine ring. Pyridine derivatives are pivotal in medicinal chemistry due to their versatility in hydrogen bonding, aromatic interactions, and modulation of electronic properties . The oxane group introduces steric bulk and lipophilicity, which may influence solubility, bioavailability, and binding affinity compared to simpler substituents like methoxy or amino groups .
Synthetic routes for analogous compounds often involve nucleophilic substitution or coupling reactions. For example, details the synthesis of pyridine derivatives via multi-step protocols involving substituted phenyl groups and disubstituted hexahydroquinoline frameworks .
Properties
IUPAC Name |
4-(oxan-4-yloxy)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-5-11-6-2-9(1)13-10-3-7-12-8-4-10/h1-2,5-6,10H,3-4,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQWNAEPINCDCNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Oxan-4-yloxy)pyridine typically involves the reaction of pyridine derivatives with oxan-4-yloxy reagents. One common method is the nucleophilic substitution reaction where a pyridine derivative reacts with an oxan-4-yloxy halide under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures to facilitate the substitution process .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reagent flow rates. Catalysts may also be employed to increase the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions: 4-(Oxan-4-yloxy)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine N-oxides using oxidizing agents such as peracids.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions:
Oxidation: Peracids (e.g., m-chloroperbenzoic acid) under mild conditions.
Reduction: Boranes or silanes in the presence of a catalyst.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the electrophile used.
Scientific Research Applications
4-(Oxan-4-yloxy)pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Oxan-4-yloxy)pyridine involves its interaction with molecular targets such as enzymes and receptors. The oxan-4-yloxy group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. This interaction can affect various biological pathways, making the compound a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Comparison with Similar Pyridine Derivatives
Structural and Electronic Properties
Pyridine derivatives are distinguished by their substituents, which critically affect reactivity and biological activity. Below is a comparative analysis of 4-(Oxan-4-yloxy)pyridine with structurally related compounds:
*Calculated based on molecular formula C₁₀H₁₃NO₂.
Thermal and Solubility Behavior
- Melting Points : Chlorophenyl-substituted pyridines exhibit higher melting points (268–287°C) due to strong intermolecular interactions, whereas methoxy derivatives are liquids at room temperature .
- Solubility: Amino and methoxy groups enhance aqueous solubility, while the oxane group likely reduces it, favoring organic solvents .
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